

Tert-butyl 3-oxocyclobutylcarbamate: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name:	<i>Tert-butyl 3-oxocyclobutylcarbamate</i>
Cat. No.:	B057262

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **tert-butyl 3-oxocyclobutylcarbamate**, a valuable building block in medicinal chemistry and drug development. This document details a representative synthetic protocol, outlines key characterization data, and provides standardized experimental methodologies.

Overview

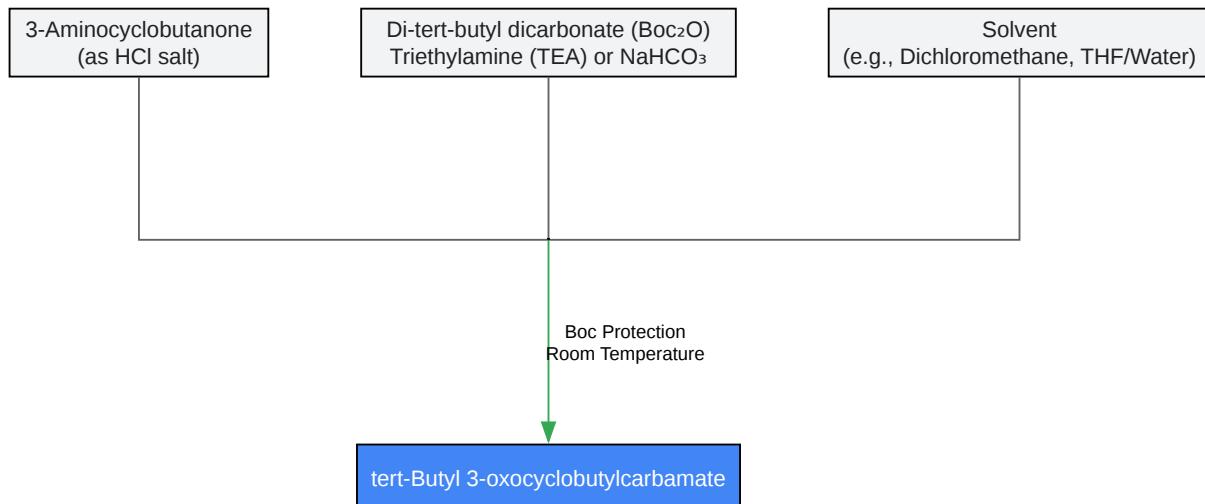
Tert-butyl 3-oxocyclobutylcarbamate, also known as 3-(Boc-amino)cyclobutanone, is a bifunctional molecule incorporating a ketone and a Boc-protected amine on a cyclobutane scaffold. This structure makes it a versatile intermediate for introducing a cyclobutane ring into larger molecules, often used in the synthesis of novel therapeutic agents. Its proper synthesis and thorough characterization are critical for ensuring the quality and reliability of subsequent research and development activities.

Chemical Structure and Properties:

Identifier	Value
IUPAC Name	tert-butyl N-(3-oxocyclobutyl)carbamate[1]
CAS Number	154748-49-9[1]
Molecular Formula	C ₉ H ₁₅ NO ₃ [1]
Molecular Weight	185.22 g/mol [1]
Appearance	White to pale yellowish-brown crystalline powder[2]
Melting Point	123 °C[3]

Synthesis Pathway

The most common and direct method for the synthesis of **tert-butyl 3-oxocyclobutylcarbamate** is the N-protection of 3-aminocyclobutanone using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride.



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Caption: Synthesis of **tert**-butyl 3-oxocyclobutylcarbamate.

Experimental Protocols

Representative Synthesis Protocol

This protocol describes a general method for the N-Boc protection of 3-aminocyclobutanone hydrochloride.

Materials:

- 3-Aminocyclobutanone hydrochloride
- Di-*tert*-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) and Water
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride)
- Ethyl acetate
- Hexanes
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a round-bottom flask charged with 3-aminocyclobutanone hydrochloride (1.0 eq) and a magnetic stir bar, add dichloromethane (approx. 0.2 M concentration).
- Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) to the mixture and stir for 15 minutes.

- **Boc Anhydride Addition:** Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a small amount of DCM.
- **Reaction:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with DCM.
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization or trituration with a solvent system such as ethyl acetate/hexanes to yield the pure product.

Characterization Data

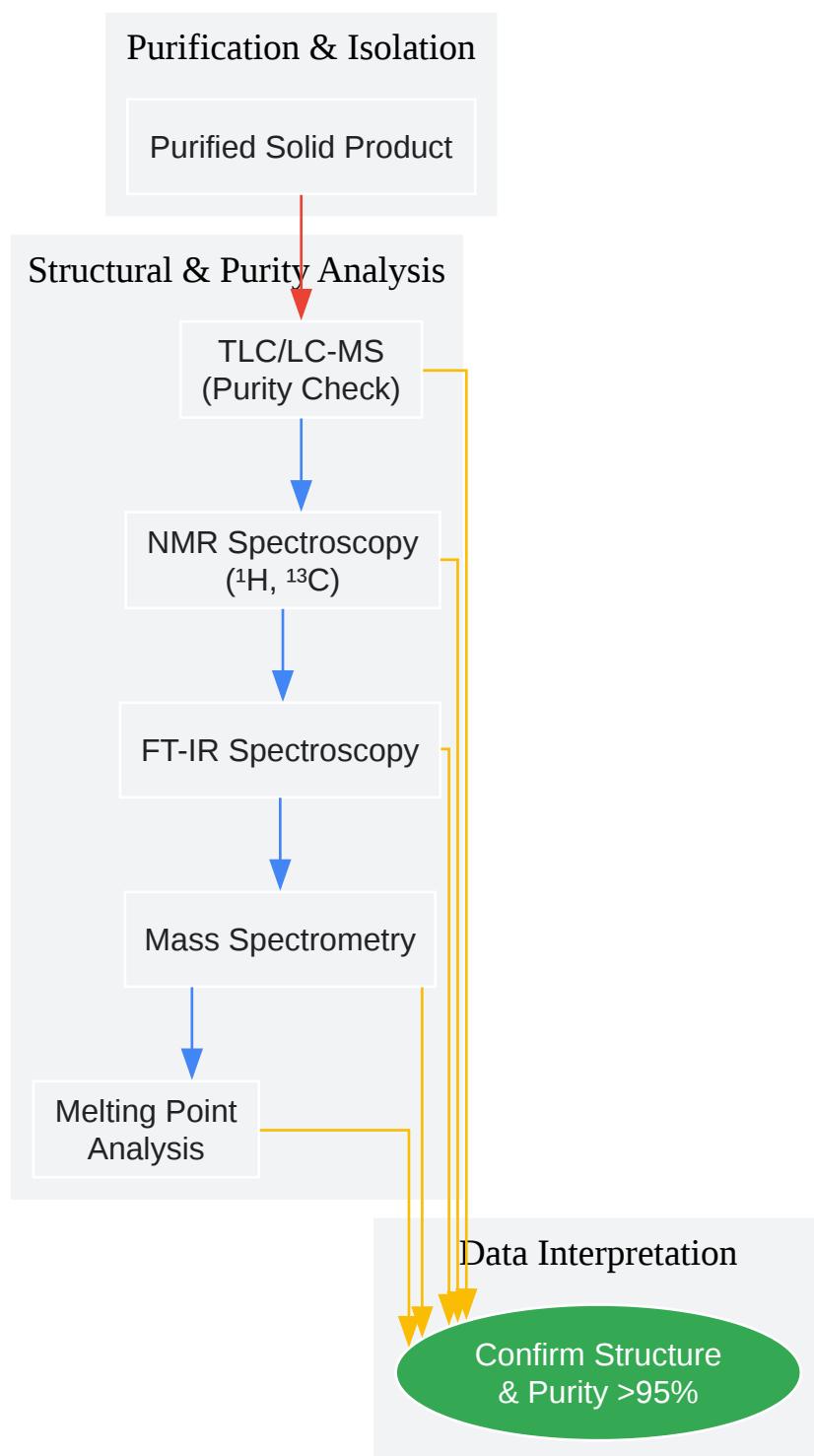
While specific, published spectral data is limited, the following tables summarize the expected characterization data based on the known structure and typical values for the constituent functional groups.

Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR (400 MHz, CDCl ₃)	δ 5.0-5.2 (br s, 1H, NH), 4.2-4.4 (m, 1H, CH-NH), 3.2-3.5 (m, 2H, CH ₂), 2.8-3.1 (m, 2H, CH ₂), 1.45 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (100 MHz, CDCl ₃)	δ 205-210 (C=O, ketone), 155.5 (C=O, carbamate), 80.0 (C(CH ₃) ₃), 45-48 (CH ₂), 40-43 (CH-NH), 28.4 (C(CH ₃) ₃)
FT-IR (ATR, cm ⁻¹)	3350-3450 (N-H stretch), 2970-2990 (Alkyl C-H stretch), 1770-1790 (C=O stretch, ketone, cyclobutanone), 1690-1710 (C=O stretch, carbamate), 1510-1530 (N-H bend)[4]
Mass Spec. (ESI+)	m/z 186.11 [M+H] ⁺ , 208.09 [M+Na] ⁺ , 371.22 [2M+H] ⁺

Characterization Workflow

A logical workflow is essential for the complete and accurate characterization of the synthesized product. This involves confirming the structure and assessing the purity through a combination of spectroscopic and chromatographic techniques.



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Caption: General workflow for the characterization of synthesized product.

Standard Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard NMR tube.
- Acquisition: Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field spectrometer. For ^{13}C , a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ^1H NMR signals and identify chemical shifts and coupling patterns. Assign peaks in both spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Place a small amount of the solid product directly onto the crystal of an ATR-FTIR spectrometer.
- Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Analysis: Identify the characteristic absorption bands (cm^{-1}) for the key functional groups (N-H, C=O ketone, C=O carbamate) and compare them to expected values.

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in positive ion mode.
- Analysis: Identify the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$) and compare the observed m/z value with the calculated exact mass.

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